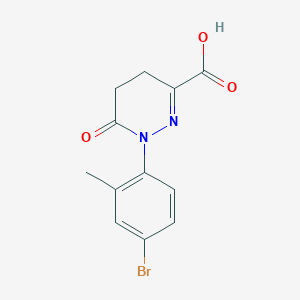![molecular formula C10H17NO6S B6644204 2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid](/img/structure/B6644204.png)
2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid, also known as MSP-2017, is a novel small molecule that has been developed as a potential therapeutic agent for various diseases. It belongs to the class of compounds known as morpholinyl acetic acids and has shown promising results in preclinical studies.
作用机制
The mechanism of action of 2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of several enzymes and signaling pathways involved in cancer growth and inflammation. 2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid also appears to have neuroprotective effects by modulating the activity of neurotransmitters and reducing oxidative stress.
Biochemical and Physiological Effects:
2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid has been shown to have several biochemical and physiological effects in preclinical studies. It inhibits the activity of various enzymes and signaling pathways involved in cancer growth and inflammation, reduces oxidative stress, and modulates the activity of neurotransmitters. 2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid also appears to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of 2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid is its high purity and stability, which makes it suitable for use in various lab experiments. It is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of 2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential in different diseases.
未来方向
There are several future directions for the research and development of 2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid. One of the main areas of focus is to further elucidate its mechanism of action and optimize its therapeutic potential in various diseases. Another direction is to develop more efficient and cost-effective synthesis methods for 2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid. Additionally, 2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid could be used as a lead compound for the development of new and improved therapeutic agents with similar or better efficacy.
合成方法
The synthesis of 2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid involves the reaction of 3-morpholinopropionic acid with 2-methylsulfonylpropanoic anhydride in the presence of a catalyst. The product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC. The yield of 2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid is typically around 60-70%, and the purity is >95%.
科学研究应用
2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In preclinical studies, 2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid has shown promising results in inhibiting the growth and proliferation of cancer cells, reducing inflammation, and improving cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
2-[4-(2-methylsulfonylpropanoyl)morpholin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6S/c1-7(18(2,15)16)10(14)11-3-4-17-6-8(11)5-9(12)13/h7-8H,3-6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHOHBSZQHDTAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1CC(=O)O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B6644123.png)
![4-[[3-(3-Fluorophenyl)cyclobutyl]amino]pentan-2-ol](/img/structure/B6644135.png)
![3-[(4-Chloro-3-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644152.png)
![3-[(3-Fluoro-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644153.png)
![2-[Cyclopropylmethyl-(4-fluoro-2-methylbenzoyl)amino]acetic acid](/img/structure/B6644161.png)
![N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B6644174.png)



![3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644189.png)
![3-[(2-Hydroxy-4-methoxybenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644190.png)

![N-[(3-aminophenyl)methyl]-2-methylsulfonylpropanamide](/img/structure/B6644206.png)
